(4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
Description
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Properties
IUPAC Name |
[4-[(3-bromophenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrFN3O/c23-16-6-4-5-15(11-16)13-26-21-18-12-17(24)7-8-20(18)25-14-19(21)22(28)27-9-2-1-3-10-27/h4-8,11-12,14H,1-3,9-10,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABFOVGFTYRPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC(=CC=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((3-Bromobenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone , with a CAS number of 1797952-63-6, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 442.3 g/mol. The structure features a quinoline core substituted with a bromobenzyl group and a piperidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1797952-63-6 |
| Molecular Formula | C22H21BrFN3O |
| Molecular Weight | 442.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that this compound exhibits dual inhibitory activity against topoisomerases I and II, which are essential enzymes involved in DNA replication and transcription. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells. The compound's structural similarity to known topoisomerase inhibitors enhances its potential as an anticancer agent.
In Vitro Studies
A series of in vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- HepG2 (liver cancer)
- C6 (rat glioma)
-
Results :
- The compound exhibited significant antiproliferative effects across all tested cell lines, with varying degrees of potency.
- Notably, at a concentration of 10 μM, it achieved approximately 83.52% inhibition in FaDu cells (head and neck squamous cell carcinoma) and 74.70% inhibition in MDA-MB-231 cells.
Mechanistic Insights
The cytotoxicity was confirmed through various assays:
- MTT Assay : Demonstrated dose-dependent cytotoxicity.
- DAPI Staining : Showed morphological changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation.
- Western Blot Analysis : Revealed increased levels of cleaved caspase-3, indicating activation of apoptotic pathways.
Case Studies
A study conducted by Abdelhaleem et al. highlighted the effectiveness of similar compounds in the same structural class, reinforcing the potential of this compound as a promising anticancer agent. The research focused on the design and synthesis of derivatives that target topoisomerases while also exhibiting anti-inflammatory properties through selective inhibition of COX enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
